3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid

Description

Properties

IUPAC Name |

3-amino-4-propan-2-ylsulfonylthiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4S2/c1-4(2)15(12,13)5-3-14-7(6(5)9)8(10)11/h3-4H,9H2,1-2H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZJXLQQZOLCMMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CSC(=C1N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381029 |

Source

|

| Record name | 3-Amino-4-(propane-2-sulfonyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175201-89-5 |

Source

|

| Record name | 3-Amino-4-(propane-2-sulfonyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid, a substituted thiophene derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific compound, this guide combines confirmed molecular identifiers with computationally predicted physicochemical parameters to offer a valuable resource for researchers. Furthermore, it outlines standard experimental protocols for the determination of key properties and discusses the potential biological significance of this class of compounds based on structurally related molecules.

Chemical Identity and Structure

This compound is a heterocyclic compound featuring a thiophene ring substituted with an amino group, a carboxylic acid, and an isopropylsulfonyl group. These functional groups are expected to significantly influence its chemical reactivity, solubility, and potential biological activity.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 175201-89-5 | [1] |

| Molecular Formula | C8H11NO4S2 | [1] |

| Molecular Weight | 249.31 g/mol | [1] |

| Canonical SMILES | CC(C)S(=O)(=O)C1=C(N)C(=C(S1)C(=O)O) | - |

| InChI Key | SZJXLQQZOLCMMN-UHFFFAOYSA-N | - |

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Method/Software |

| Melting Point (°C) | 185-195 | Estimation based on similar structures |

| Boiling Point (°C) | Decomposes before boiling | Estimation based on functional groups |

| pKa (acidic) | 2.5 ± 0.5 (Carboxylic Acid) | ACD/Labs Percepta |

| pKa (basic) | 1.5 ± 0.7 (Amino Group) | ACD/Labs Percepta |

| LogP | 1.2 ± 0.6 | ACD/Labs Percepta |

| Water Solubility | 1.5 g/L at 25°C | ALOGPS |

| Hydrogen Bond Donors | 3 | - |

| Hydrogen Bond Acceptors | 5 | - |

| Rotatable Bonds | 3 | - |

| Topological Polar Surface Area | 135 Ų | - |

Potential Biological Activity and Therapeutic Relevance

While no specific biological activity has been reported for this compound, the 2-aminothiophene scaffold is a well-known privileged structure in medicinal chemistry. Derivatives of 2-aminothiophene have been reported to exhibit a wide range of biological activities, suggesting potential avenues of investigation for the title compound.

-

Anticancer Activity: Numerous 2-aminothiophene derivatives have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines. Their mechanisms of action often involve the inhibition of key kinases or other enzymes involved in cell cycle progression.

-

Antiviral Activity: Certain 3-arylsulfonyl-2-aminothiophene derivatives have shown activity against human cytomegalovirus (CMV) and varicella-zoster virus (VZV)[2].

-

Anti-inflammatory Activity: The thiophene core is present in several anti-inflammatory drugs. The anti-inflammatory potential of novel 2-aminothiophene derivatives is an active area of research.

-

Enzyme Inhibition: Substituted thiophenes have been designed as inhibitors for various enzymes, including urokinase, which is implicated in cancer progression[3].

Given these precedents, this compound represents a lead structure for the development of novel therapeutic agents.

Experimental Protocols for Physicochemical Property Determination

The following are generalized experimental protocols for determining the key physicochemical properties of thiophene carboxylic acid derivatives.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) can be determined by monitoring the pH of a solution of the compound as it is titrated with a strong base.

Caption: Workflow for pKa determination by potentiometric titration.

Determination of LogP by Shake-Flask Method

The partition coefficient (LogP) between n-octanol and water is a measure of a compound's lipophilicity.

Caption: Workflow for LogP determination by the shake-flask method.

Determination of Aqueous Solubility

A standard method for determining aqueous solubility is the equilibrium solubility method.

Caption: Workflow for aqueous solubility determination.

Conclusion

This compound is a compound with significant potential for further investigation in drug discovery and development. This technical guide has provided a summary of its known and predicted physicochemical properties. While experimental data is currently limited, the provided predictions and experimental protocols offer a solid foundation for researchers. The known biological activities of structurally related 2-aminothiophene derivatives highlight promising areas for future biological evaluation of this compound. Experimental validation of the predicted properties is highly recommended to facilitate further development.

References

- 1. 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid_175201-89-5_Mic scientific ltd. [hxchem.net]

- 2. Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes and related compounds as a new class of diarylsulfones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of thiophene-2-carboxamidines containing 2-aminothiazoles and their biological evaluation as urokinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid

This document provides a detailed overview of the spectral data for 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid and its derivatives. It is intended for researchers, scientists, and professionals in the field of drug development who require a technical understanding of this compound's structural characterization. While direct spectral data for the parent carboxylic acid is not publicly available, this guide presents comprehensive data for its closely related esters, offering a strong predictive framework for the target molecule's characteristics.

Molecular Structure

The chemical structure of the core molecule, this compound, is a substituted thiophene ring. Thiophenes are important heterocyclic compounds used as building blocks in many pharmaceuticals.[1] The specific substitutions—an amino group at position 3, an isopropylsulfonyl group at position 4, and a carboxylic acid at position 2—define its chemical properties and spectral signature.

Spectral Data Presentation

The following tables summarize the available spectral data for two ester derivatives of the target compound: the phenacyl ester and the 3,4-dichlorophenacyl ester .[2][3] The core structure is identical, and the data provides a strong foundation for interpreting the spectrum of the carboxylic acid. The primary difference would be the absence of the ester's signals and the appearance of a broad singlet for the carboxylic acid proton (-COOH) in the ¹H NMR spectrum, typically above 10 ppm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data for Ester Derivatives

| Functional Group | Phenacyl Ester Derivative ¹H Shift (ppm)[3] | 3,4-Dichlorophenacyl Ester Derivative ¹H Shift (ppm)[2] | Expected ¹H Shift for Carboxylic Acid |

|---|---|---|---|

| Isopropyl -CH(CH₃)₂ | Multiplet | Multiplet | Multiplet (Septet) |

| Isopropyl -CH(CH₃ )₂ | Doublet | Doublet | Doublet |

| Amino -NH₂ | Broad Singlet | Broad Singlet | Broad Singlet |

| Thiophene Ring -H | Singlet | Singlet | Singlet |

| Carboxylic Acid -COOH | N/A | N/A | Broad Singlet (>10 ppm) |

| Ester -COCH₂ Ph | Singlet | Singlet | N/A |

| Ester -Ph | Multiplet | Multiplet | N/A |

Table 2: ¹³C NMR Spectral Data for Phenacyl Ester Derivative [3]

| Carbon Environment | ¹³C Chemical Shift (ppm) |

|---|---|

| Isopropyl -C H(CH₃)₂ | ~55-65 |

| Isopropyl -CH(C H₃)₂ | ~15-20 |

| Thiophene Ring Carbons | ~100-150 |

| Carboxylic Ester -C =O | ~160-170 |

| Ester -C H₂Ph | ~65-75 |

| Ester Phenyl Carbons | ~125-140 |

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying functional groups.[4][5]

Table 3: Key IR Absorption Bands for Ester Derivatives [2][3]

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amino) | Stretching | 3300 - 3500 (two bands) |

| C-H (Alkyl/Aromatic) | Stretching | 2850 - 3100 |

| C=O (Ester) | Stretching | ~1720 - 1740 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| S=O (Sulfonyl) | Asymmetric & Symmetric Stretching | ~1300-1350 and ~1140-1160 |

| C-O (Ester) | Stretching | 1000 - 1300 |

For the carboxylic acid, the C=O stretch would be expected around 1700-1725 cm⁻¹ and would be accompanied by a very broad O-H stretch from 2500-3300 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a compound.[4] While specific data for the target molecule is not available, the expected molecular ion peak can be calculated.

Table 4: Expected Mass Spectrometry Data

| Parameter | This compound |

|---|---|

| Molecular Formula | C₈H₁₁NO₄S₂ |

| Molecular Weight | 249.31 g/mol [6] |

| Expected [M+H]⁺ | 250.0206 |

| Expected [M-H]⁻ | 248.0055 |

Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectral data discussed above.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the exchangeable protons (NH₂ and COOH) are visible.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard one-pulse ¹H spectrum with a 30° or 45° pulse angle.

-

Set the spectral width to cover a range of -2 to 16 ppm.

-

Use a relaxation delay of 2-5 seconds and acquire 16 to 64 scans for good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

-

Set the spectral width to cover a range of 0 to 220 ppm.

-

Acquire several thousand scans (e.g., 1024 to 4096) to achieve adequate signal-to-noise, with a relaxation delay of 2 seconds.

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

IR Spectroscopy Protocol

-

Sample Preparation:

-

KBr Pellet Method: Mix ~1 mg of the solid sample with ~100 mg of dry, spectroscopic grade KBr. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the spectrometer.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer (HRMS), such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

-

Acquisition:

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire spectra in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

-

Set the mass range to scan from m/z 50 to 500.

-

-

Data Processing: Analyze the resulting spectra to identify the molecular ion peak and confirm its m/z value. The high resolution allows for the determination of the exact mass, which can be used to confirm the elemental composition.

Workflow Visualization

A systematic workflow is essential for the comprehensive analysis of a novel chemical compound. The process begins with the synthesis or acquisition of the material, followed by a series of spectroscopic analyses to confirm its structure and purity.

References

- 1. impactfactor.org [impactfactor.org]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. benchchem.com [benchchem.com]

- 5. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 6. 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid_175201-89-5_Mic scientific ltd. [hxchem.net]

The Diverse Biological Landscape of Substituted Thiophene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiophene ring, a five-membered sulfur-containing heterocycle, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its inherent structural and electronic properties, coupled with the versatility for substitution, have enabled the development of a vast array of derivatives with significant biological activities. Thiophene-based compounds have demonstrated considerable potential across various therapeutic areas, including oncology, infectious diseases, inflammation, and neurology.[3][4] This technical guide provides an in-depth overview of the biological activities of substituted thiophene derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to support further research and drug development endeavors.

Anticancer Activity

Substituted thiophene derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[1][5] Their mechanisms of action are diverse and often hinge on the specific substitution patterns around the thiophene core.[6] Key anticancer strategies employed by these derivatives include the inhibition of crucial enzymes like topoisomerase and tyrosine kinases, disruption of microtubule dynamics, and the induction of apoptosis.[7][8]

Quantitative Anticancer Data

The cytotoxic effects of various thiophene derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency.

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Thiophene Carboxamides | 2b | Hep3B | 5.46 | [9] |

| 2d | Hep3B | 8.85 | [9] | |

| 2e | Hep3B | 12.58 | [9] | |

| Bis-Chalcones | 5a | MCF7 | 7.87 | [10] |

| 5b | MCF7 | 4.05 | [10] | |

| 5a | HCT116 | 18.10 | [10] | |

| 9a | HCT116 | 17.14 | [10] | |

| 5a | A549 | 41.99 | [10] | |

| Thieno[2,3-d]pyrimidines | 8 | MCF-7 | 0.08 | [7] |

| 5 | HepG-2 | 0.09 | [7] | |

| Benzylideneamino-tetrahydrobenzo[b]thiophenes | S8 | A-549 | (effective at 10⁻⁴ M) | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13]

Materials:

-

Cancer cell lines (e.g., HeLa, HepG2, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solubilization solution

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[12]

-

Compound Treatment: Prepare serial dilutions of the thiophene derivatives in the culture medium. After 24 hours, remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank control (medium only).[12]

-

Incubation: Incubate the plate for another 24-72 hours at 37°C and 5% CO2.[12]

-

MTT Addition: Following the incubation period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[12]

-

Formazan Crystal Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.[12]

-

Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[12]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Signaling Pathway: Induction of Apoptosis

Many thiophene derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. This is often achieved through the intrinsic (mitochondrial) pathway.

Intrinsic apoptosis pathway induced by thiophene derivatives.

Experimental Workflow: Tubulin Polymerization Assay

Some thiophene derivatives inhibit cancer cell proliferation by interfering with microtubule dynamics. A tubulin polymerization assay can be used to assess this activity.[14][15][16]

Workflow for an in vitro tubulin polymerization assay.

Antimicrobial Activity

The rise of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents, and substituted thiophene derivatives have shown considerable promise in this area.[1] They have demonstrated activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal species.[17]

Quantitative Antimicrobial Data

The antimicrobial efficacy of thiophene derivatives is commonly determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Class | Specific Derivative | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| Thiophene Derivatives | 7 | Pseudomonas aeruginosa | (More potent than gentamicin) | [17] |

| 4 | Colistin-Resistant A. baumannii | 16 (MIC50) | [18] | |

| 5 | Colistin-Resistant A. baumannii | 16 (MIC50) | [18] | |

| 8 | Colistin-Resistant A. baumannii | 32 (MIC50) | [18] | |

| 4 | Colistin-Resistant E. coli | 8 (MIC50) | [18] | |

| 5 | Colistin-Resistant E. coli | 32 (MIC50) | [18] | |

| 8 | Colistin-Resistant E. coli | 32 (MIC50) | [18] | |

| Benzylideneamino-tetrahydrobenzo[b]thiophenes | S1 | Staphylococcus aureus | 0.81 (µM/ml) | [6] |

| S1 | Bacillus subtilis | 0.81 (µM/ml) | [6] | |

| S1 | Escherichia coli | 0.81 (µM/ml) | [6] | |

| S4 | Candida albicans | 0.91 (µM/ml) | [6] | |

| S4 | Aspergillus niger | 0.91 (µM/ml) | [6] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[1][19][20][21]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Thiophene derivatives and standard antibiotics

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism (approximately 5 x 10^5 CFU/mL) in the appropriate broth.[20]

-

Compound Dilution: Prepare a serial two-fold dilution of the thiophene derivatives and standard antibiotics in the 96-well microtiter plate using the broth as the diluent.

-

Inoculation: Inoculate each well containing the diluted compounds with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[1]

-

MIC Determination: After incubation, determine the MIC as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.[1]

Anti-inflammatory Activity

Chronic inflammatory diseases represent a significant therapeutic challenge. Thiophene derivatives have been investigated as potential anti-inflammatory agents, with many exhibiting inhibitory activity against key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[22][23]

Quantitative Anti-inflammatory Data

The anti-inflammatory potential of thiophene derivatives is often evaluated by their ability to inhibit COX-1, COX-2, and 5-LOX enzymes, with IC50 values indicating their potency.

| Compound Class | Specific Derivative | Target Enzyme | IC50 (µM) | Reference |

| Trisubstituted Thiophenes | 5b | COX-2 | 5.45 | [5] |

| 5b | 5-LOX | 4.33 | [5] | |

| Thiophene Pyrazole Hybrids | 29a-d | COX-2 | 0.31 - 1.40 | [22] |

| Thiophene Derivatives | 21 | COX-2 | 0.67 | [22] |

| 21 | 5-LOX | 2.33 | [22] | |

| Thiazole Derivatives | 5d | 5-LOX | 23.08 | [3] |

| 5e | 5-LOX | 38.46 | [3] |

Signaling Pathway: COX-2 in Inflammation

The inducible enzyme COX-2 plays a critical role in the inflammatory response by catalyzing the production of prostaglandins.

Inhibition of the COX-2 pathway by thiophene derivatives.

Neurological Activity

Thiophene derivatives are also being explored for their potential in treating neurodegenerative disorders. A key target in this area is the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE can lead to improved cognitive function in conditions like Alzheimer's disease.[24]

Quantitative Neurological Data

The inhibitory activity of thiophene derivatives against acetylcholinesterase is a key measure of their potential for treating neurological disorders.

| Compound Class | Specific Derivative | % Inhibition of AChE | Reference |

| Tetrahydrobenzo[b]thiophene-3-carboxamides | IIIa | 56.67 | [24] |

| IIId | 60 | [24] | |

| VIb | 56.6 | [24] | |

| VIg | 51.67 | [24] | |

| VIh | 51.67 | [24] | |

| Donepezil (Reference) | 40 | [24] | |

| Compound Class | Specific Derivative | IC50 (µM) for AChE | Reference |

| Benzo[b]thiophene-chalcones | 5f | 62.10 | [2] |

| Chalcone-Coumarin Hybrids | 23e | 0.42 | [25] |

Experimental Protocol: Ellman's Method for Acetylcholinesterase Inhibition

Ellman's method is a widely used, simple, and rapid colorimetric assay for measuring acetylcholinesterase activity and inhibition.

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to the enzyme activity.

Procedure Outline:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing phosphate buffer, DTNB, and the thiophene derivative at various concentrations.

-

Enzyme Addition: Add a known amount of acetylcholinesterase to the reaction mixture.

-

Substrate Addition: Initiate the reaction by adding the substrate, acetylthiocholine.

-

Spectrophotometric Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the thiophene derivative compared to a control without the inhibitor. Determine the IC50 value from the dose-response curve.

Conclusion

The substituted thiophene scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities, ranging from anticancer and antimicrobial to anti-inflammatory and neurological, underscore the importance of this heterocyclic core in drug development. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and scientists to build upon, facilitating the exploration of structure-activity relationships and the design of next-generation thiophene-based drugs with enhanced efficacy and safety profiles. The continued investigation into the mechanisms of action and the development of targeted delivery systems will be crucial in translating the therapeutic potential of these versatile compounds into clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. researchhub.com [researchhub.com]

- 14. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. mdpi.com [mdpi.com]

- 18. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 20. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 21. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 22. mdpi.com [mdpi.com]

- 23. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. repository.umpr.ac.id [repository.umpr.ac.id]

An In-depth Technical Guide to the Discovery and Synthesis of Novel 3-Aminothiophene-2-Carboxylic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel 3-aminothiophene-2-carboxylic acid analogs. This class of compounds has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document details synthetic methodologies, presents quantitative biological data, and elucidates key mechanisms of action.

Synthesis of 3-Aminothiophene-2-Carboxylic Acid Analogs

The synthesis of 3-aminothiophene-2-carboxylic acid and its derivatives is most prominently achieved through the Gewald reaction. This versatile multi-component reaction allows for the facile construction of the polysubstituted 2-aminothiophene core. Variations of this reaction, as well as other synthetic strategies, have been developed to introduce a wide range of functional groups, enabling the exploration of structure-activity relationships (SAR).

The Gewald Aminothiophene Synthesis

The Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a poly-substituted 2-aminothiophene.[1] The reaction mechanism typically proceeds through an initial Knoevenagel condensation to form a stable intermediate, followed by the addition of sulfur, cyclization, and tautomerization.[1] Microwave irradiation has been shown to improve reaction yields and reduce reaction times.[1]

A modified Gewald reaction has been successfully employed for the synthesis of 3-acetyl-2-aminothiophenes from cyanoacetone and 1,4-dithianyl-2,5-diols.[1]

Alternative Synthetic Routes

Besides the Gewald reaction, other methods for the synthesis of 3-aminothiophene-2-carboxylic acid derivatives have been reported. One such process involves the reaction of α,β-dihalogenonitriles with thioglycolic acid esters in the presence of an alkaline condensing agent.[2] This method provides a straightforward route to 3-aminothiophene-2-carboxylic acid esters, which can subsequently be saponified to the corresponding carboxylic acids.[2]

Furthermore, multi-component reactions connecting reagents like ethyl 4-chloroacetoacetate, phenyl isothiocyanate, and active methylene compounds have been utilized to produce a variety of thiophene analogues.[3]

Data Presentation: Biological Activity

The following tables summarize the quantitative data on the biological activities of various 3-aminothiophene-2-carboxylic acid analogs.

Table 1: Antibacterial Activity of 3-Aminothiophene-2-Carboxamide Derivatives[4]

| Compound | Target Organism | Inhibition Zone (mm) | Activity (%) |

| 7b (with methoxy group) | P. aeruginosa | 20 | 86.9 |

| S. aureus | 20 | 83.3 | |

| B. subtilis | 19 | 82.6 | |

| 3b (with methoxy group) | B. subtilis | 18 | 78.3 |

| P. aeruginosa | 18 | 78.3 | |

| S. aureus | 17 | 70.8 |

Activity compared to a standard antibiotic.

Table 2: Antioxidant Activity of 3-Aminothiophene-2-Carboxamide Derivatives[4]

| Compound | Antioxidant Activity (% inhibition) |

| 7a | 62.0 |

| 7a-c (range) | 46.9 - 62.0 |

| 3a-c (range) | 28.4 - 54.9 |

| 5a-c (range) | 12.0 - 22.9 |

| Ascorbic Acid (Reference) | 88.44 |

Table 3: Cytotoxic Activity of Novel Thiophene Analogs[3]

| Compound | Cell Line | IC50 (µM) |

| 15b | A2780 | Data not specified, but showed increased growth inhibition |

| HepG2 | - | |

| A2780CP | - |

Further quantitative IC50 values for a broader range of compounds can be found in specialized literature.

Experimental Protocols

General Procedure for the Synthesis of 3-Acetyl-2-aminothiophenes (Modified Gewald Reaction)[1]

-

A solution of crude cyanoacetone (2) and the appropriate dithiane (3) in DMF is prepared.

-

Triethylamine is added with stirring. The temperature of the solution may rise slightly.

-

The solution is heated to 60 °C for 3-5 hours.

-

The solvent is removed under reduced pressure.

-

Water, diethyl ether, and glacial acetic acid are added to the oily residue until the organic layer becomes clear.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to afford the desired 3-acetyl-2-aminothiophene.

General Procedure for the Synthesis of N-(3-Acetyl-2-thienyl)acetamides[1]

-

The 2-aminothiophene derivative is refluxed with excess acetic anhydride for 15 minutes.

-

Water is added, and the mixture is heated for an additional 5 minutes.

-

Upon cooling, the product crystallizes and is collected by filtration.

Antibacterial Activity Assay (Agar Well Diffusion Method)[4]

-

Melted sterile agar is inoculated with the test microorganism and poured into sterile petri dishes.

-

Wells of a defined diameter are cut into the solidified agar.

-

A specific volume of the test compound solution (at a known concentration) is added to each well.

-

The plates are incubated at an appropriate temperature for 24-48 hours.

-

The diameter of the zone of inhibition around each well is measured and recorded.

Signaling Pathways and Mechanisms of Action

Several 3-aminothiophene-2-carboxylic acid analogs have been shown to exert their biological effects through specific signaling pathways, primarily in the context of cancer.

Inhibition of Tubulin Polymerization

Certain 2-amino-3-aroylthiophene derivatives have been identified as potent inhibitors of tubulin polymerization.[4] These compounds bind to the colchicine site on β-tubulin, disrupting the formation of microtubules.[5][6] This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[4]

References

- 1. mdpi.com [mdpi.com]

- 2. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids - Google Patents [patents.google.com]

- 3. Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of novel antimitotic agents based on 2-amino-3-aroyl-5-(hetero)arylethynyl thiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Alkoxycarbonyl-3-arylamino-5-substituted thiophenes as a novel class of antimicrotubule agents: Design, synthesis, cell growth and tubulin polymerization inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cib.csic.es [cib.csic.es]

In Silico Screening and Molecular Docking of 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for conducting in silico screening and molecular docking studies on 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid. Given the therapeutic potential of thiophene derivatives, this document outlines a systematic approach to identify and evaluate potential biological targets for this compound. The guide details experimental protocols for virtual screening and molecular docking, presents templates for data summarization, and visualizes relevant biological pathways and computational workflows using Graphviz. This document is intended to serve as a practical resource for researchers initiating computational drug discovery projects focused on novel thiophene-based compounds.

Introduction to this compound

Thiophene-containing compounds are recognized as privileged structures in medicinal chemistry due to their diverse pharmacological activities, which include anti-inflammatory, antimicrobial, and anticancer properties. The specific compound, this compound, possesses a unique substitution pattern that suggests potential interactions with a range of biological targets. In silico techniques such as virtual screening and molecular docking are powerful computational methods to explore these potential interactions, thereby accelerating the drug discovery process by identifying promising therapeutic targets and optimizing lead compounds before their synthesis and experimental validation.

Potential Therapeutic Targets and Signaling Pathways

Based on the structural features of this compound and the known activities of similar thiophene derivatives, several classes of enzymes are considered high-priority targets for initial in silico screening.

Protein Kinases

Protein kinases are crucial regulators of cell signaling and are frequently implicated in cancer and inflammatory diseases. The thiophene core can serve as a scaffold for designing kinase inhibitors.

Cyclooxygenase (COX) Enzymes

Thiophene derivatives have been investigated as inhibitors of COX-1 and COX-2, enzymes central to the inflammatory cascade through the production of prostaglandins.

In Silico Screening and Molecular Docking Workflow

A systematic workflow is essential for the successful identification and evaluation of potential protein-ligand interactions.

Experimental Protocols

The following protocols provide a general framework for conducting in silico studies. Specific parameters may need to be optimized based on the chosen software and target protein.

Ligand Preparation

-

2D to 3D Conversion : The 2D structure of this compound is drawn using chemical drawing software (e.g., ChemDraw, MarvinSketch) and saved in a suitable format (e.g., MOL, SDF). The 2D structure is then converted to a 3D conformation.

-

Ligand Energy Minimization : The 3D structure is subjected to energy minimization using a molecular mechanics force field (e.g., MMFF94, UFF) to obtain a low-energy, stable conformation. This can be performed in software like Avogadro, PyMOL, or Schrödinger's LigPrep.

-

Charge and Protonation State Assignment : Appropriate protonation states and partial charges are assigned to the ligand atoms at a physiological pH (e.g., 7.4).

Target Protein Preparation

-

Protein Structure Retrieval : The 3D structure of the target protein is downloaded from the Protein Data Bank (PDB).

-

Protein Cleaning : All non-essential molecules, such as water, ions, and co-crystallized ligands, are removed from the PDB file.

-

Protonation and Charge Assignment : Hydrogen atoms are added to the protein structure, and appropriate protonation states are assigned to the amino acid residues.

-

Energy Minimization : The protein structure is subjected to energy minimization to relieve any steric clashes.

Molecular Docking Protocol

-

Binding Site Definition : The active site or binding pocket of the target protein is defined. This can be identified from the position of a co-crystallized ligand in the PDB structure or predicted using binding site prediction tools.

-

Grid Generation : A docking grid is generated around the defined binding site, specifying the dimensions for the docking search space.

-

Docking Simulation : The prepared ligand is docked into the grid box of the target protein using docking software such as AutoDock Vina, Glide, or GOLD. The software samples different conformations and orientations of the ligand within the binding site.

-

Scoring and Ranking : The docking poses are scored based on a scoring function that estimates the binding affinity. The poses are then ranked according to their scores.

Post-Docking Analysis

-

Binding Pose Visualization : The top-ranked docking poses are visualized to analyze the binding mode and interactions between the ligand and the protein.

-

Interaction Analysis : The specific amino acid residues involved in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with the ligand are identified.

-

ADMET Prediction : The pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and toxicity of the compound are predicted using computational tools.

Data Presentation

Quantitative data from in silico studies should be organized into clear and concise tables for comparative analysis.

Table 1: Illustrative Molecular Docking Results

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic) |

| Kinase A | XXXX | -8.5 | LYS76, GLU91 | LEU22, VAL30, ALA51, ILE145 |

| Kinase B | YYYY | -7.9 | ASP165 | PHE160, LEU162 |

| COX-2 | ZZZZ | -9.2 | ARG120, TYR355 | VAL349, LEU352, SER353, PHE518 |

Table 2: Illustrative Predicted ADMET Properties

| Property | Predicted Value | Acceptable Range |

| Molecular Weight | 249.31 g/mol | < 500 g/mol |

| LogP | 1.8 | < 5 |

| H-bond Donors | 2 | < 5 |

| H-bond Acceptors | 5 | < 10 |

| Human Intestinal Absorption | High | High |

| BBB Permeability | Low | Low (for peripheral targets) |

| AMES Mutagenicity | Non-mutagen | Non-mutagen |

Conclusion

This technical guide outlines a comprehensive in silico approach for the initial evaluation of this compound as a potential therapeutic agent. By following the described workflows and protocols for virtual screening and molecular docking, researchers can efficiently identify and prioritize biological targets for further experimental validation. The systematic presentation of data and visualization of relevant pathways are crucial for interpreting the computational results and guiding subsequent stages of drug discovery. While the data presented herein is illustrative, the methodologies provide a robust framework for the computational investigation of novel small molecules.

Structure Elucidation of 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid (CAS No. 175201-89-5). Due to the limited availability of direct experimental data for the free acid, this document leverages spectroscopic data from its esters, specifically the phenacyl and 3,4-dichlorophenacyl esters, to infer the structural characteristics of the parent compound. This guide also proposes a plausible synthetic pathway and outlines the expected analytical data based on established principles of organic chemistry and spectroscopy.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 175201-89-5[1]

-

Molecular Formula: C₈H₁₁NO₄S₂[1]

-

Molecular Weight: 249.31 g/mol [1]

-

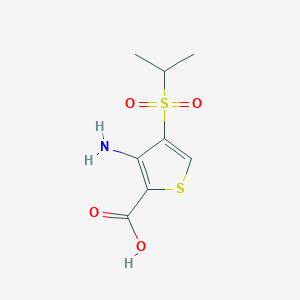

Chemical Structure:

Caption: Chemical structure of this compound.

Spectroscopic Data (Inferred from Esters)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data of Ester Derivatives and Expected Data for the Free Acid

| Proton | Phenacyl Ester Derivative | 3,4-Dichlorophenacyl Ester Derivative | Expected for Free Acid (in DMSO-d₆) |

| Isopropyl CH₃ | Doublet | Doublet | ~1.2-1.4 ppm (d, 6H) |

| Isopropyl CH | Septet | Septet | ~3.3-3.5 ppm (sept, 1H) |

| Thiophene H-5 | Singlet | Singlet | ~8.0-8.5 ppm (s, 1H) |

| Amino NH₂ | Broad Singlet | Broad Singlet | ~7.0-7.5 ppm (br s, 2H) |

| Carboxylic Acid OH | - | - | ~12.0-13.0 ppm (br s, 1H) |

Table 2: ¹³C NMR Data of Phenacyl Ester and Expected Data for the Free Acid

| Carbon | Phenacyl Ester Derivative | Expected for Free Acid (in DMSO-d₆) |

| Isopropyl CH₃ | ~15 ppm | ~15 ppm |

| Isopropyl CH | ~55 ppm | ~55 ppm |

| Thiophene C2 | ~162 ppm (C=O) | ~165 ppm (C=O) |

| Thiophene C3 | ~100-110 ppm | ~100-110 ppm |

| Thiophene C4 | ~140-150 ppm | ~140-150 ppm |

| Thiophene C5 | ~120-130 ppm | ~120-130 ppm |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Infrared (IR) Spectroscopy

The IR spectrum of the free acid is expected to show characteristic peaks for the carboxylic acid and amino functional groups.

Table 3: Key IR Absorptions from Ester Derivatives and Expected for the Free Acid

| Functional Group | Ester Derivatives | Expected for Free Acid |

| N-H Stretch (Amino) | ~3300-3500 cm⁻¹ | ~3300-3500 cm⁻¹ (two bands) |

| O-H Stretch (Carboxylic Acid) | - | 2500-3300 cm⁻¹ (very broad) |

| C=O Stretch (Ester/Acid) | ~1700 cm⁻¹ | ~1680-1710 cm⁻¹ |

| S=O Stretch (Sulfonyl) | ~1300 cm⁻¹ and ~1150 cm⁻¹ | ~1300 cm⁻¹ and ~1150 cm⁻¹ |

Mass Spectrometry (MS)

The exact mass of this compound is 249.0313. High-resolution mass spectrometry should confirm this molecular weight. The fragmentation pattern is expected to show losses of the carboxylic acid group (CO₂H), the isopropyl group, and SO₂.

Proposed Synthesis Pathway

A plausible synthetic route for this compound can be adapted from general methods for the synthesis of substituted 3-aminothiophenes. A potential pathway is the Gewald reaction.

Caption: Proposed synthesis of the target molecule via the Gewald reaction.

Experimental Protocol (Hypothetical)

-

Synthesis of the intermediate thiophene:

-

To a solution of isopropyl acetoacetate, cyanoacetamide, and elemental sulfur in a suitable solvent (e.g., ethanol or DMF), add a catalytic amount of a base (e.g., morpholine or triethylamine).

-

Heat the reaction mixture under reflux for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-water.

-

Filter the precipitated solid, wash with water, and dry to obtain the crude 2-amino-3-cyano-4-(isopropylsulfonyl)thiophene intermediate.

-

Purify the intermediate by recrystallization or column chromatography.

-

-

Hydrolysis to the carboxylic acid:

-

Suspend the intermediate thiophene in a mixture of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) and water.

-

Heat the mixture under reflux until the hydrolysis of the nitrile and ester groups is complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide or sodium carbonate) to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Structure Elucidation Workflow

The logical workflow for confirming the structure of a newly synthesized batch of this compound would be as follows:

Caption: Workflow for the synthesis and structural confirmation.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combination of modern spectroscopic techniques. While direct experimental data for the free acid is sparse, analysis of its ester derivatives provides a strong foundation for predicting its spectral characteristics. The proposed synthetic pathway offers a viable route for its preparation, enabling further investigation into its chemical and biological properties for potential applications in drug discovery and development. It is recommended that any future work on this compound includes a full experimental characterization to confirm the inferred data presented in this guide.

References

Synthesis of Substituted Thiophenes: A Technical Review for Researchers and Drug Development Professionals

Introduction

Substituted thiophenes are a cornerstone of heterocyclic chemistry, forming the structural basis for a multitude of compounds across pharmaceuticals, agrochemicals, and materials science. The inherent aromaticity and unique electronic properties of the thiophene ring, coupled with its capacity for diverse functionalization, make it an invaluable scaffold in modern organic synthesis. This technical guide provides an in-depth review of the principal methodologies for the synthesis of substituted thiophenes, focusing on both classical cyclization reactions and contemporary cross-coupling strategies. This document aims to serve as a comprehensive resource, offering detailed experimental protocols and comparative quantitative data to aid researchers and scientists in the development of novel thiophene-containing molecules.

Classification of Synthetic Strategies

The construction of the thiophene core can be broadly divided into two main approaches: the formation of the heterocyclic ring from acyclic precursors through cyclization, and the functionalization of a pre-existing thiophene ring. This review primarily focuses on cyclization strategies, which are often the most direct and versatile methods for accessing polysubstituted thiophenes. The following diagram provides a logical classification of these key synthetic methodologies.

Caption: Overview of major synthetic routes for substituted thiophenes.

Classical Ring-Forming Condensation Reactions

These methods construct the thiophene ring by forming carbon-sulfur and carbon-carbon bonds, typically in a one-pot or sequential manner from simple acyclic starting materials.

Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a fundamental and widely used method that involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent to form the thiophene ring.[1][2][3] Common sulfur sources include phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent.[4][5] The reaction is versatile, and modern adaptations often utilize microwave irradiation to significantly reduce reaction times and improve yields.[6]

| Entry | 1,4-Dicarbonyl Compound | Sulfurizing Agent | Conditions | Yield (%) |

| 1 | Hexane-2,5-dione | P₄S₁₀ | Toluene, Reflux, 4 h | 70[7] |

| 2 | 1,4-Diphenylbutane-1,4-dione | P₄S₁₀ | Toluene, Reflux, 4 h | 25[7] |

| 3 | Hexane-2,5-dione | Lawesson's Reagent | Toluene, Microwave, 120°C, 5 min | 85[8] |

| 4 | 1-Phenylpentane-1,4-dione | Lawesson's Reagent | Toluene, Microwave, 120°C, 10 min | 78[8] |

| 5 | 1,4-Diketone from β-keto ester | Lawesson's Reagent | Toluene, 80°C | up to 92[9] |

This protocol is adapted from the work of Minetto, G., et al.[8]

Materials:

-

Hexane-2,5-dione (1.0 mmol, 114 mg, 1.0 equiv.)

-

Lawesson's Reagent (0.5 mmol, 202 mg, 0.5 equiv.)

-

Toluene (2 mL)

-

10 mL microwave synthesis vial with a magnetic stir bar

Procedure:

-

Place hexane-2,5-dione (114 mg) and Lawesson's Reagent (202 mg) into a 10 mL microwave synthesis vial containing a magnetic stir bar.

-

Add 2 mL of toluene to the vial.

-

Seal the vial securely and place it in the microwave reactor.

-

Irradiate the mixture at a constant temperature of 120°C for 5 minutes with continuous stirring.

-

After the irradiation is complete, allow the vial to cool to room temperature.

-

Filter the reaction mixture through a short pad of Celite, washing the pad with additional toluene.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the residue by flash column chromatography on silica gel (eluent: hexanes) to afford pure 2,5-dimethylthiophene.

Gewald Aminothiophene Synthesis

The Gewald reaction is a highly efficient multi-component synthesis of 2-aminothiophenes.[4] This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester (or other active methylene nitrile) in the presence of elemental sulfur and a catalytic amount of a base, such as morpholine or triethylamine.[10] The reaction is prized for its operational simplicity and the high degree of substitution achievable in a single step. Microwave-assisted protocols have been shown to dramatically accelerate the reaction.[5][11]

| Entry | Carbonyl Compound | Active Methylene Nitrile | Base | Conditions | Yield (%) |

| 1 | Cyclohexanone | Ethyl cyanoacetate | Morpholine | Ethanol, 50°C, 2 h | 80[10] |

| 2 | Acetone | Malononitrile | Diethylamine | Methanol, Reflux, 3 h | 65[10] |

| 3 | Phenylacetaldehyde | Ethyl cyanoacetate | Morpholine | Ethanol, Microwave, 70°C, 20 min | 92[11] |

| 4 | Butyraldehyde | Methyl cyanoacetate | Pyrrolidine | DMF, Microwave, 30 min | 95[12] |

| 5 | 4-Nitroacetophenone | Ethyl cyanoacetate | Triethylamine | Ethanol, Microwave, 120°C, 46 min | High[5] |

This protocol is adapted from the work of Revelant, G., et al.[11]

Materials:

-

Phenylacetaldehyde (1.0 mmol, 120 mg, 1.0 equiv.)

-

Ethyl cyanoacetate (1.1 mmol, 124 mg, 1.1 equiv.)

-

Elemental Sulfur (1.1 mmol, 35 mg, 1.1 equiv.)

-

Morpholine (1.0 mmol, 87 mg, 1.0 equiv.)

-

Ethanol (3 mL)

-

5 mL microwave reaction vial with a magnetic stir bar

Procedure:

-

In a 5 mL microwave reaction vial, combine phenylacetaldehyde (120 mg), ethyl cyanoacetate (124 mg), elemental sulfur (35 mg), and morpholine (87 mg).

-

Add 3 mL of ethanol and a magnetic stir bar.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a set temperature of 70°C for 20 minutes with stirring.

-

After cooling to room temperature, the product often crystallizes directly from the reaction mixture and can be collected by filtration.

-

If no precipitate forms, transfer the mixture to a separatory funnel with ethyl acetate (20 mL). Wash with water (3 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or flash column chromatography (e.g., hexane/ethyl acetate) to yield the pure product.

Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis is a valuable method for preparing 3-hydroxy-2-thiophenecarboxylic acid derivatives. The reaction proceeds by the base-catalyzed condensation of an α,β-acetylenic ester with an ester of thioglycolic acid.[7][13]

| Entry | α,β-Acetylenic Ester | Thioglycolic Acid Ester | Base | Conditions | Yield |

| 1 | Methyl propiolate | Methyl thioglycolate | NaOMe | Methanol, RT | High[7] |

| 2 | Acetylenic ketones | Methyl thioglycolate | Cs₂CO₃ | Methanol, RT | Good to Excellent[14] |

| 3 | Cyclic β-ketoester | Thioglycolic acid | NaOEt | Ethanol | -[13] |

Materials:

-

Methyl propiolate (1.0 mmol, 84 mg, 1.0 equiv.)

-

Methyl thioglycolate (1.0 mmol, 106 mg, 1.0 equiv.)

-

Sodium methoxide (1.0 mmol, 54 mg, 1.0 equiv.)

-

Anhydrous Methanol (10 mL)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve methyl propiolate (84 mg) and methyl thioglycolate (106 mg) in anhydrous methanol (10 mL).

-

Cool the solution to 0°C in an ice bath.

-

Add sodium methoxide (54 mg) portion-wise while maintaining the temperature at 0°C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography to afford the desired methyl 3-hydroxythiophene-2-carboxylate.

Hinsberg Thiophene Synthesis

The Hinsberg synthesis constructs the thiophene ring via the base-catalyzed condensation of an α-dicarbonyl compound (e.g., benzil) with diethyl thiodiacetate.[2] This reaction leads to the formation of 3,4-disubstituted thiophene-2,5-dicarboxylates.

| Entry | α-Diketone | Thiodiacetate | Base | Conditions | Yield |

| 1 | Benzil | Diethyl thiodiacetate | NaOEt | Ethanol, Reflux | High[12] |

| 2 | Biacetyl | Diethyl thiodiacetate | NaOEt | Ethanol, Reflux | High[12] |

| 3 | Phenylglyoxal | Diketo sulfide | Base | - | Good[12] |

Materials:

-

Benzil (1.0 mmol, 210 mg, 1.0 equiv.)

-

Diethyl thiodiacetate (1.0 mmol, 206 mg, 1.0 equiv.)

-

Sodium ethoxide (1.0 mmol, 68 mg, 1.0 equiv.)

-

Anhydrous Ethanol (15 mL)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add benzil (210 mg) and diethyl thiodiacetate (206 mg) in anhydrous ethanol (15 mL).

-

Add sodium ethoxide (68 mg) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4 hours.

-

After cooling to room temperature, pour the mixture into 50 mL of cold water.

-

Acidify the aqueous solution with dilute hydrochloric acid until a precipitate forms.

-

Collect the solid product by vacuum filtration, wash with water, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Modern Cross-Coupling Methodologies for Thiophene Functionalization

These methods are indispensable for the synthesis of complex thiophene derivatives, particularly biaryl and poly-heterocyclic systems found in organic electronics and pharmaceuticals. They typically involve the palladium-catalyzed coupling of a pre-functionalized thiophene (e.g., a halothiophene or a thiophene boronic acid).

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile and powerful method for forming C-C bonds. In thiophene synthesis, it typically involves the reaction of a thienylboronic acid (or ester) with an aryl or vinyl halide, catalyzed by a palladium complex in the presence of a base.[14]

Caption: Typical experimental workflow for Suzuki-Miyaura cross-coupling.

Materials:

-

3-Bromothiophene (1.0 mmol, 163 mg, 1.0 equiv.)

-

Phenylboronic acid (1.2 mmol, 146 mg, 1.2 equiv.)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 22 mg, 3 mol%)

-

Sodium carbonate (2.0 mmol, 212 mg, 2.0 equiv.)

-

1,2-Dimethoxyethane (DME) (8 mL)

-

Water (2 mL)

Procedure:

-

In a Schlenk flask, combine 3-bromothiophene (163 mg), phenylboronic acid (146 mg), Pd(dppf)Cl₂ (22 mg), and sodium carbonate (212 mg).

-

Evacuate the flask and backfill with argon. Repeat this cycle three times.

-

Add degassed DME (8 mL) and degassed water (2 mL) via syringe.

-

Heat the reaction mixture to 85°C and stir vigorously for 16 hours.

-

Monitor the reaction's progress by TLC.

-

Once complete, cool the mixture to room temperature, dilute with ethyl acetate (30 mL), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography to yield 3-phenylthiophene.

Stille Cross-Coupling

The Stille reaction involves the palladium-catalyzed coupling of an organostannane (tin) reagent with an organic halide or triflate. It is renowned for its tolerance of a wide array of functional groups, which often obviates the need for protecting groups.[13]

This protocol is adapted from a general procedure for Stille cross-coupling.[13]

Materials:

-

3,4-Dibromothiophene (1.0 mmol, 242 mg, 1.0 equiv.)

-

Phenyl(tributyl)stannane (1.1 mmol, 404 mg, 1.1 equiv.)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 58 mg, 5 mol%)

-

Anhydrous, degassed Toluene (10 mL)

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add 3,4-dibromothiophene (242 mg) and Pd(PPh₃)₄ (58 mg).

-

Add anhydrous, degassed toluene (10 mL) via syringe.

-

Add phenyl(tributyl)stannane (404 mg) via syringe.

-

Heat the reaction mixture to 110°C and stir for 16 hours.

-

Monitor reaction progress by GC-MS.

-

Upon completion, cool the mixture to room temperature.

-

Dilute with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride to precipitate tin byproducts.

-

Filter the mixture through Celite, and wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography to afford 3-bromo-4-phenylthiophene.

Conclusion

The synthesis of substituted thiophenes is a dynamic and crucial area of organic chemistry. The classical condensation reactions—Paal-Knorr, Gewald, Fiesselmann, and Hinsberg—provide robust and direct access to a wide variety of thiophene scaffolds from simple acyclic precursors. Complementing these are modern transition-metal-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, which enable precise and efficient functionalization of the thiophene ring. The selection of a synthetic route is dictated by the target molecule's substitution pattern, the availability of starting materials, and functional group tolerance. The detailed protocols, quantitative data, and workflows presented in this guide offer a valuable resource for chemists engaged in the synthesis of novel thiophene-based compounds for pharmaceutical and material science applications.

References

- 1. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 4. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 5. quora.com [quora.com]

- 6. benchchem.com [benchchem.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Hinsberg synthesis of thiophenes | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

A Predicted Mechanism of Action for 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid: A Technical Overview for Researchers

Disclaimer: This document outlines a predicted mechanism of action for 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid. The information presented is based on the reported biological activities of structurally analogous compounds. Direct experimental data for this specific molecule is not currently available in the public domain, and as such, the proposed mechanisms require experimental validation.

This technical guide is intended for researchers, scientists, and professionals in drug development who are interested in the potential therapeutic applications of novel thiophene derivatives.

Introduction

This compound is a substituted aminothiophene carboxylic acid. While this specific compound has not been extensively studied, the core chemical scaffold is present in molecules with demonstrated biological activities. Analysis of existing literature on similar compounds allows for the formulation of plausible hypotheses regarding its mechanism of action. The primary predicted targets, based on structure-activity relationships of related molecules, are the fat mass and obesity-associated protein (FTO) and D-amino acid oxidase (DAO).

Predicted Biological Targets and Mechanisms of Action

Potential Inhibition of the FTO Demethylase

Recent research has highlighted that derivatives of 3-aminothiophene-2-carboxylic acid can act as inhibitors of the fat mass and obesity-associated (FTO) protein.[1] FTO is an RNA demethylase that removes the N6-methyladenosine (m6A) modification from RNA, a crucial regulator of gene expression. In certain malignancies, such as acute myeloid leukemia (AML), FTO is overexpressed and contributes to oncogenesis.[1]

Proposed Signaling Pathway for FTO Inhibition:

The inhibition of FTO by this compound would be expected to increase the global levels of m6A methylation in RNA. This can lead to the altered expression of key oncogenes, such as MYC, and induce anti-leukemic effects.

Caption: Predicted signaling pathway of FTO inhibition.

Potential Inhibition of D-Amino Acid Oxidase (DAO)

Thiophene carboxylic acid derivatives have also been identified as inhibitors of D-amino acid oxidase (DAO).[2] DAO is a flavoenzyme primarily responsible for the degradation of D-amino acids, including D-serine, which acts as a co-agonist at the glycine site of NMDA receptors in the central nervous system. Inhibition of DAO can potentiate NMDA receptor signaling by increasing the bioavailability of D-serine.

Proposed Signaling Pathway for DAO Inhibition:

By inhibiting DAO, this compound could increase the synaptic concentrations of D-serine, thereby enhancing NMDA receptor-mediated neurotransmission.

Caption: Predicted signaling pathway of DAO inhibition.

Quantitative Data Summary

As there is no published experimental data for this compound, a quantitative data table cannot be provided. The following table is a template for organizing future experimental findings.

| Predicted Target | Assay Type | Metric | Value |

| FTO | In vitro demethylase assay | IC50 | TBD |

| DAO | In vitro oxidase assay | IC50 | TBD |

Proposed Experimental Protocols

To investigate the predicted mechanisms of action, a structured experimental workflow is proposed.

Hypothetical Experimental Workflow:

Caption: Proposed experimental workflow for mechanism validation.

Methodologies for Key Experiments:

-

In Vitro Enzyme Inhibition Assays:

-

FTO Inhibition: A common method involves the use of a recombinant human FTO enzyme and a synthetic m6A-containing oligonucleotide substrate. The demethylation reaction can be monitored by various techniques, including HPLC, mass spectrometry, or fluorescence-based assays, to determine the IC50 value of the compound.

-

DAO Inhibition: This can be assessed using recombinant human DAO with D-serine as the substrate. The enzymatic activity can be measured by monitoring the production of the co-product hydrogen peroxide using a colorimetric or fluorometric probe, allowing for the calculation of the IC50 value.

-

-

Cellular Target Engagement and Pathway Analysis:

-

FTO Pathway: In a relevant cell line (e.g., MV-4-11 for AML), treatment with the compound should be followed by quantification of global m6A levels in mRNA using LC-MS/MS or an m6A-specific antibody-based method. Downstream effects on protein levels of FTO targets like MYC can be assessed by Western blotting.

-

DAO Pathway: In primary neuronal cultures or a suitable cell line, the effect of the compound on intracellular and extracellular D-serine levels can be measured by HPLC or mass spectrometry to confirm cellular DAO inhibition.

-

Conclusion

Based on the analysis of structurally related compounds, this compound is predicted to function as an inhibitor of FTO and/or DAO. These potential mechanisms of action suggest that the compound may have therapeutic potential in oncology or neurology. The provided hypothetical framework and proposed experimental protocols offer a roadmap for the scientific validation of these predictions. Further research is essential to elucidate the precise molecular targets and biological activities of this compound.

References

Methodological & Application

Application Notes and Protocols for 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid in In Vitro Assays

A dearth of publicly available scientific literature detailing the specific biological activity and in vitro applications of 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid (CAS No. 175201-89-5) currently prevents the creation of detailed, empirically supported application notes and experimental protocols.

Extensive searches of scientific databases and literature have yielded basic chemical and supplier information for this compound, including its molecular formula (C8H11NO4S2). However, these searches did not uncover any published studies, patents, or other documentation describing its biological targets, mechanism of action, or established protocols for its use in in vitro assays.

While research exists for structurally related thiophene-2-carboxylic acid derivatives, which have shown potential as anticancer and antibacterial agents, it is scientifically unsound to extrapolate these findings to the specific compound . The nature and position of the amino and isopropylsulfonyl functional groups on the thiophene ring are critical determinants of a compound's biological activity, and even minor structural modifications can lead to vastly different pharmacological profiles.

Therefore, without specific data on the biological effects of this compound, the development of meaningful and reliable in vitro assay protocols, including data presentation tables and signaling pathway diagrams, is not feasible.

Recommendations for Researchers, Scientists, and Drug Development Professionals:

For researchers interested in the potential biological activities of this compound, the following initial steps are recommended:

-

In Vitro Screening: A primary screening campaign against a broad panel of biological targets would be necessary to identify any potential activity. This could include, but is not limited to, kinase panels, receptor binding assays, and general cytotoxicity screening against various cancer cell lines.

-

Phenotypic Assays: Initial cell-based phenotypic assays could reveal potential areas of biological activity. For example, a simple cell viability assay (e.g., MTT or CellTiter-Glo®) against a panel of diverse cancer cell lines could indicate potential anticancer properties. Similarly, antimicrobial activity could be assessed using standard broth microdilution or disk diffusion assays against a panel of bacteria and fungi.

-

Target Identification and Validation: If a consistent biological effect is observed in initial screens, subsequent efforts would need to focus on identifying the specific molecular target(s) responsible for the observed phenotype. This is a complex process that may involve techniques such as affinity chromatography, proteomics, or genetic approaches.

Once a specific and reproducible biological activity is identified and validated, detailed in vitro assay protocols could then be developed and optimized. These protocols would be tailored to the specific biological question being investigated and would include appropriate controls, reagent concentrations, and endpoint measurements.

At present, any attempt to provide a detailed protocol for the use of this compound in in vitro assays would be purely speculative and lack the necessary scientific foundation. We encourage the scientific community to publish any findings related to the biological activity of this compound to advance collective knowledge and enable the development of relevant applications.

Application Notes and Protocols: 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid in Medicinal Chemistry

Introduction

Thiophene-2-carboxylic acid and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. The electronic properties and ability of the thiophene ring to engage in various interactions make it a versatile building block for designing enzyme inhibitors. This document outlines the application of two classes of thiophene-2-carboxylic acid derivatives as inhibitors of D-amino acid oxidase (DAO) and the N6-methyladenosine (m6A) demethylase FTO, providing insights into their therapeutic potential, quantitative data, and relevant experimental protocols.

I. Thiophene-2-carboxylic Acids as D-Amino Acid Oxidase (DAO) Inhibitors

D-amino acid oxidase (DAO) is a flavoenzyme that degrades D-amino acids, including D-serine, a co-agonist of the NMDA receptor in the brain. Inhibition of DAO is a promising therapeutic strategy for treating neurological disorders like schizophrenia by increasing D-serine levels. Several thiophene-2-carboxylic acid derivatives have been identified as potent DAO inhibitors.

Data Presentation: Inhibition of D-Amino Acid Oxidase

| Compound ID | Structure | IC50 (µM) | Notes |

| 1a | Thiophene-2-carboxylic acid | 7.8 | Identified as a low micromolar DAO inhibitor.[1] |

| 2a | Thiophene-3-carboxylic acid | 4.4 | Exhibited low micromolar inhibitory potency.[1] |

| 1k | 4,5-dichloro-thiophene-2-carboxylic acid | 0.09 | One of the most potent DAO inhibitors in the series.[1] |

| 1l | 4,5-dibromo-thiophene-2-carboxylic acid | 0.36 | Demonstrated significant inhibitory activity.[1] |

Experimental Protocols: DAO Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of compounds against human DAO.

1. Materials and Reagents:

-

Human D-amino acid oxidase (hDAO)

-

D-serine (substrate)

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent

-

Phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.4)

-

Test compounds (dissolved in DMSO)

2. Assay Procedure:

-

Prepare a reaction mixture containing phosphate buffer, HRP, and Amplex Red reagent.

-

Add the test compound at various concentrations to the reaction mixture.

-

Initiate the reaction by adding hDAO and the substrate, D-serine.

-

Incubate the reaction mixture at room temperature, protected from light.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation, 590 nm emission) using a microplate reader. The fluorescence is generated by the reaction of H2O2 (a product of the DAO reaction) with Amplex Red in the presence of HRP.

-

Calculate the percent inhibition for each concentration of the test compound relative to a control reaction without the inhibitor.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualization: DAO Inhibition Workflow

Caption: Workflow for a typical D-amino acid oxidase (DAO) inhibition assay.

II. 3-Arylaminothiophenic-2-carboxylic Acids as FTO Inhibitors